

# An In-depth Technical Guide to the AAV5 Vector in AMT-130

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AT-130

Cat. No.: B15563116

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Adeno-Associated Virus serotype 5 (AAV5) vector utilized in AMT-130, a gene therapy candidate for Huntington's Disease (HD). It details the vector's design, mechanism of action, manufacturing, and the analytical methods used to characterize it, drawing from preclinical and clinical research.

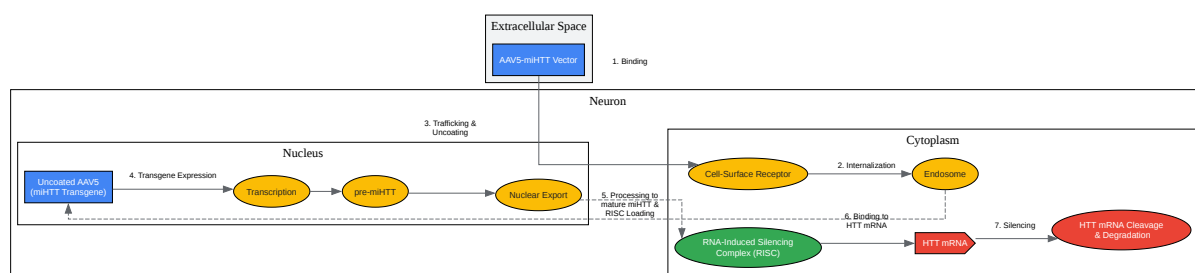
## Introduction to AMT-130 and the Role of the AAV5 Vector

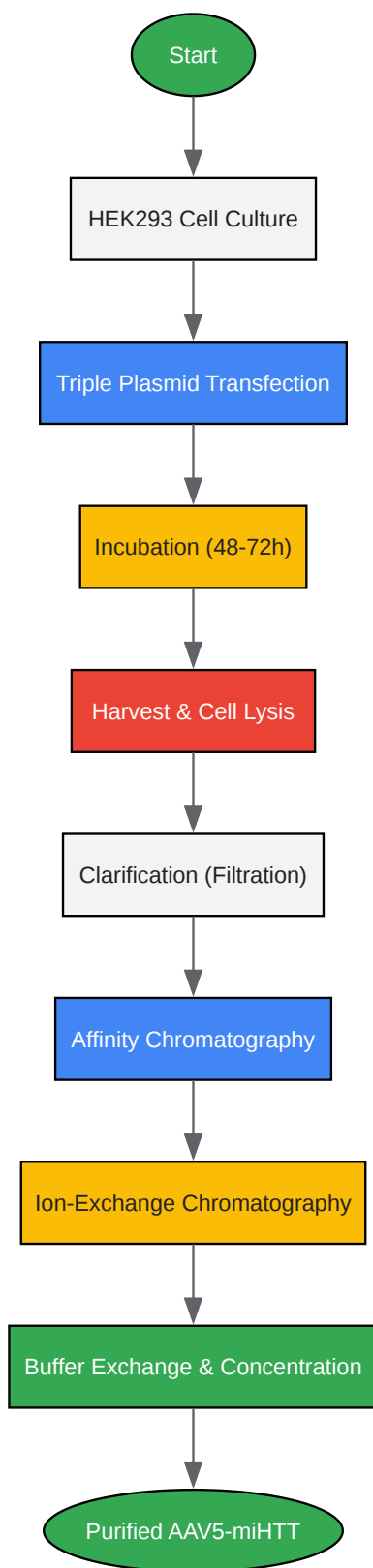
AMT-130 is an investigational gene therapy designed to treat Huntington's Disease, a fatal neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin (HTT) gene. This mutation leads to the production of a toxic mutant huntingtin protein (mHTT) that causes progressive neuronal loss.<sup>[1]</sup> AMT-130 aims to slow the progression of HD by reducing the production of the huntingtin protein.<sup>[2]</sup>

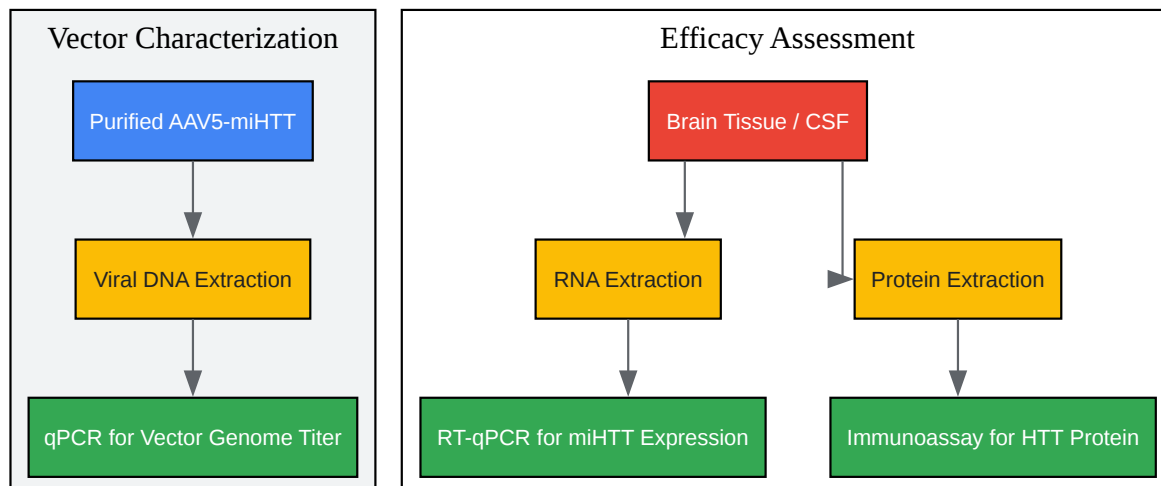
The core of AMT-130's therapeutic strategy is a non-replicating, recombinant AAV5 vector.<sup>[2]</sup> This vector was selected for its high efficiency in transducing neuronal cells.<sup>[3]</sup> The AAV5 vector carries a DNA cassette that encodes an artificial microRNA (miRNA) specifically designed to target and silence the human HTT mRNA.<sup>[3]</sup> This silencing action is non-allele-specific, meaning it reduces the production of both the wild-type and the mutant forms of the huntingtin protein. The therapy is administered as a one-time, direct-to-brain procedure.

## Mechanism of Action: AAV5-mediated HTT Gene Silencing

The therapeutic effect of AMT-130 is initiated by the successful delivery of the miHTT transgene to the nucleus of target neurons in the brain via the AAV5 vector. The subsequent steps, illustrated in the signaling pathway diagram below, lead to the degradation of HTT mRNA and a reduction in huntingtin protein levels.







[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Efficient adeno-associated virus serotype 5 capture with affinity functionalized nanofiber adsorbents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Huntington's Gene Therapy Slows Disease by 75% in 3-Year Trial — Joey Pedras [joeypedras.com]
- 3. huntingtonstudygroup.org [huntingtonstudygroup.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the AAV5 Vector in AMT-130]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15563116#what-is-the-aav5-vector-used-in-amt-130>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)